molecular formula C14H19N3O B8111473 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8111473
M. Wt: 245.32 g/mol
InChI Key: NVRLLFXGFXJHOH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound featuring a spiro structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro structure. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
  • 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
  • 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-3-one

Uniqueness

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific spiro structure and the position of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12/h1-2,7,10,15H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRLLFXGFXJHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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